![molecular formula C18H24O4 B3029819 GABAB 受体拮抗剂 1 CAS No. 797-17-1](/img/structure/B3029819.png)
GABAB 受体拮抗剂 1
描述
GABAB receptor antagonist 1, also known as compound 14, is a selective and negative allosteric modulator of GABAB (γ-Aminobutyric acid) receptors . It decreases GABA-induced IP3 (inositol trisphosphate) production with an IC50 of 37.9 μM .
Molecular Structure Analysis
The GABAB receptor is a mandatory heterodimer of the GABAB1 and GABAB2 subunits, each composed of an extracellular Venus Flytrap domain (VFT) and a transmembrane domain of seven α-helices . The antagonist likely interacts with these structures to exert its effects, but specific details about the interaction of GABAB receptor antagonist 1 with these structures are not available in the retrieved resources.科学研究应用
在抑郁症和奖赏机制中的作用
代谢型 γ-氨基丁酸 B (GABAB) 受体在抑郁症和奖赏机制中发挥重要作用。抗抑郁药增强 GABAB 受体的表达和功能,而 GABAB 受体拮抗剂通常表现出类抗抑郁药的特性。GABAB1 亚型在抑郁相关行为和神经生物学中的差异影响(包括社交压力的快感缺失效应)是研究的一个关键领域。这些发现表明 GABAB 受体拮抗剂在治疗重度抑郁症和戒除滥用药物方面具有潜力,特别是针对快感缺失症状 (Jacobson 等人,2018)。
增强认知功能
已观察到 GABAB 受体拮抗剂可以增强各种动物模型的认知功能。利用 CGP 35348、CGP 55845 和其他 GABAB 受体拮抗剂的研究表明,在空间学习和记忆任务以及被动和主动回避测试中性能得到改善。这表明 GABAB 受体拮抗剂在潜在治疗神经元功能受损的疾病(如轻度认知障碍)中具有重要作用 (Iqbal 和 Gillani,2016)。
在治疗抑郁症中的疗效
GABAB 拮抗剂在抑郁症中的潜在效用得到了多项研究的支持,包括与 GABAB 激动剂巴氯芬的临床经验、抑郁症的啮齿动物模型以及一些人类受试者数据。开发新的选择性和脑渗透性 GABAB 拮抗剂对于在抑郁症中进行明确测试至关重要 (Alexander,2017)。
缓解应激模型中的抑郁样行为
已证明 GABAB 受体拮抗剂可以缓解慢性不可预测应激模型中的抑郁样行为。这种作用部分地通过 TREK-1 介导,TREK-1 是一种参与 GABAB 受体信号传导的钾离子通道。这些发现突出了 GABAB 受体拮抗剂在临床抑郁症治疗中的治疗潜力 (Li 等人,2021)。
在治疗物质使用障碍中的潜力
GABAB 受体拮抗剂,特别是正变构调节剂 (PAM),在治疗物质使用障碍方面显示出前景。临床前证据支持它们在减少对可卡因、尼古丁和酒精等物质的依赖方面的作用。GABAB PAM 具有与巴氯芬相似的作用,但具有潜在的更好的副作用,使其成为成瘾治疗研究的一个有前途的领域 (Filip 等人,2015)。
在治疗情绪和焦虑障碍中的治疗潜力
临床和临床前证据强烈表明 GABAB 受体是治疗抑郁症和焦虑症的治疗候选者。尽管激动剂具有潜在的副作用,但新型变构调节剂的发现和对特定 GABAB 受体相关蛋白的更深入了解可能为情绪和焦虑障碍治疗中的新疗法铺平道路 (Felice 等人,2020)。
作用机制
安全和危害
While specific safety and hazard information for GABAB receptor antagonist 1 is not available, it’s worth noting that modulation of GABAB receptors can have significant effects on the central nervous system. For instance, Lioresal® (Baclofen), an FDA-approved drug that selectively targets GABAB receptors, has side effects such as sedation, muscle weakness, fatigue, cognitive deficits, seizures, tolerance, and potential for abuse .
未来方向
Future research should aim to develop highly selective GABAB receptor compounds for treating neuropsychiatric disorders and their symptomatology . As our understanding of GABAB receptor structure and function evolves, we may see the development of new compounds targeting these receptors, potentially offering more effective treatments with fewer side effects .
属性
IUPAC Name |
(E)-4-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-17(2,3)12-9-11(7-8-14(19)16(21)22)10-13(15(12)20)18(4,5)6/h7-10,20H,1-6H3,(H,21,22)/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQDGAUDNMVMCD-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC(=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C(=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GABAB receptor antagonist 1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。